molecular formula C12H11FN4O B2679666 4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide CAS No. 2415532-39-5

4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide

Cat. No.: B2679666
CAS No.: 2415532-39-5
M. Wt: 246.245
InChI Key: XVLHIJPFVOYYJE-UHFFFAOYSA-N
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Description

4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyrimidine ring, which is linked to a benzamide moiety through an amino group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-5-fluoropyrimidine and acetaldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling with Benzamide: The final step involves coupling the synthesized 5-fluoro-6-methylpyrimidine with 4-aminobenzamide. This is typically achieved through a nucleophilic substitution reaction, where the amino group of benzamide attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylpyrimidine: Similar structure but lacks the benzamide moiety.

    4-Aminobenzamide: Contains the benzamide group but lacks the pyrimidine ring.

    6-Methyl-2-fluoropyrimidine: Similar pyrimidine structure but without the amino linkage to benzamide.

Uniqueness

4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the fluorine atom and the methyl group on the pyrimidine ring, along with the benzamide moiety, enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-7-10(13)12(16-6-15-7)17-9-4-2-8(3-5-9)11(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHIJPFVOYYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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